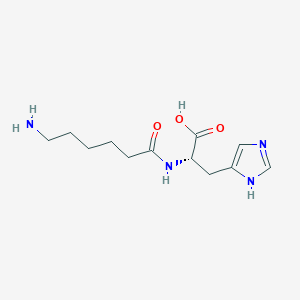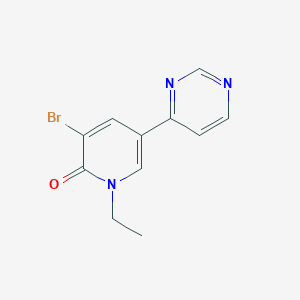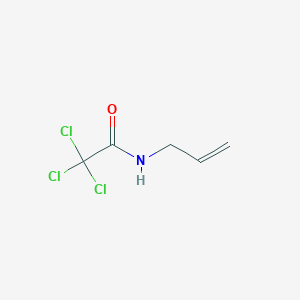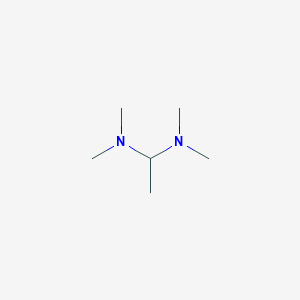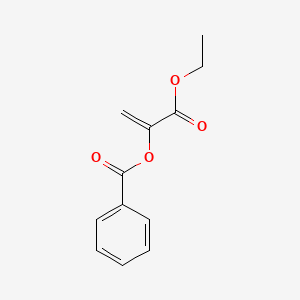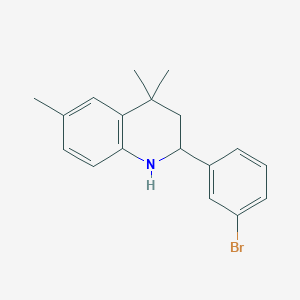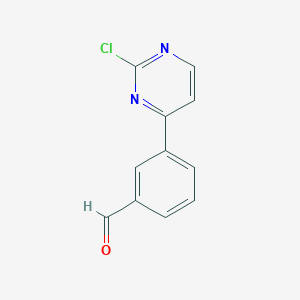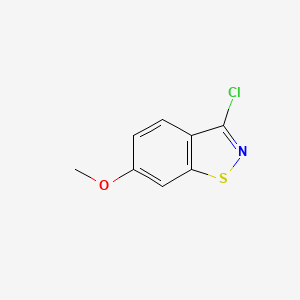
3-Chloro-6-methoxy-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methoxy-1,2-benzothiazole is a heterocyclic compound with the molecular formula C8H6ClNOS It is a derivative of benzisothiazole, characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 6-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-1,2-benzothiazole typically involves the chlorination of 6-methoxy-1,2-benzisothiazole. One common method is the reaction of 6-methoxy-1,2-benzisothiazole with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 3-position with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-1,2-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole ring to benzisothiazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or sodium thiophenoxide (NaSPh) in ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 3-alkoxy-6-methoxy-1,2-benzisothiazole or 3-thio-6-methoxy-1,2-benzisothiazole.
Oxidation: Products include 3-chloro-6-methoxy-1,2-benzisothiazole sulfoxide or sulfone.
Reduction: Products include 3-chloro-6-methoxy-1,2-benzisothiazoline.
Scientific Research Applications
3-Chloro-6-methoxy-1,2-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chlorine and methoxy groups enhances its binding affinity and selectivity towards these targets. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-benzisothiazole: Lacks the methoxy group at the 6-position, which may affect its reactivity and applications.
6-Methoxy-1,2-benzisothiazole: Lacks the chlorine atom at the 3-position, which may influence its chemical properties and biological activity.
3-Methoxy-1,2-benzisothiazole: Has a methoxy group at the 3-position instead of chlorine, leading to different reactivity patterns.
Uniqueness
3-Chloro-6-methoxy-1,2-benzothiazole is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H6ClNOS |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
3-chloro-6-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNOS/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3 |
InChI Key |
KRKWNQCJSABKNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NS2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
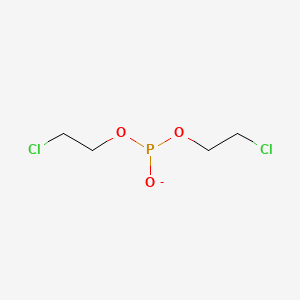


![2-Chlorobenzo[b]thiophene-3-acetonitrile](/img/structure/B8698891.png)
